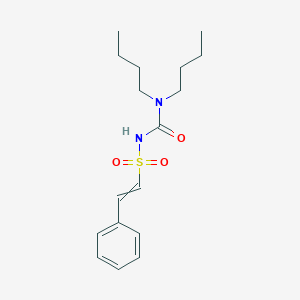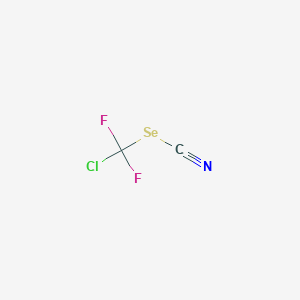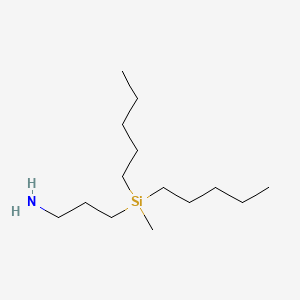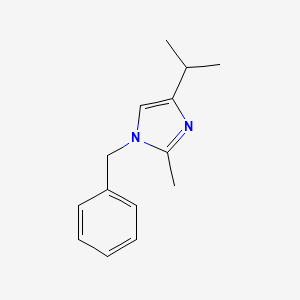
2,2,3-Trimethylbutanoyl chloride
描述
2,2,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a derivative of butanoyl chloride, characterized by the presence of three methyl groups attached to the butanoyl chain. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
2,2,3-Trimethylbutanoyl chloride can be synthesized through various methods. One common approach involves the reaction of 2,2,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,2,3-Trimethylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Forms esters when reacted with alcohols in the presence of a base such as pyridine.
Thiols: Reacts with thiols to produce thioesters, often using a base to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Produced by reacting with alcohols.
Thioesters: Result from the reaction with thiols.
Carboxylic Acids: Formed through hydrolysis.
科学研究应用
2,2,3-Trimethylbutanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and the synthesis of specialty chemicals.
Biochemistry: Used in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 2,2,3-trimethylbutanoyl chloride involves its reactivity as an acylating agent. It readily reacts with nucleophiles, transferring its acyl group to form new chemical bonds. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Butanoyl Chloride: Lacks the three methyl groups, making it less sterically hindered and more reactive.
2,2-Dimethylbutanoyl Chloride: Contains two methyl groups, offering intermediate reactivity and steric hindrance.
3,3-Dimethylbutanoyl Chloride: Similar to 2,2-dimethylbutanoyl chloride but with different methyl group positioning.
Uniqueness
2,2,3-Trimethylbutanoyl chloride is unique due to its specific methyl group arrangement, which influences its reactivity and steric properties. This makes it particularly useful in selective acylation reactions where steric hindrance plays a crucial role in determining the outcome.
属性
IUPAC Name |
2,2,3-trimethylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5(2)7(3,4)6(8)9/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBLTSODFHHZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495824 | |
| Record name | 2,2,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52912-51-3 | |
| Record name | 2,2,3-Trimethylbutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52912-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)

![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)







![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)

![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
